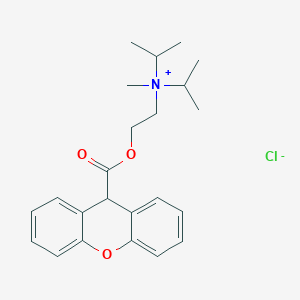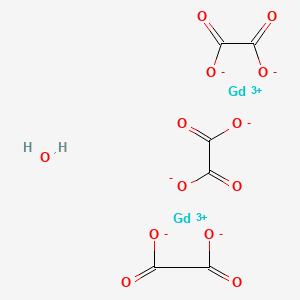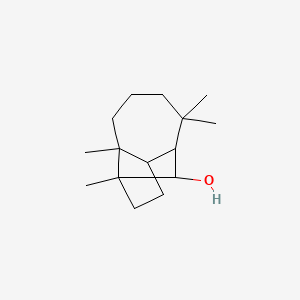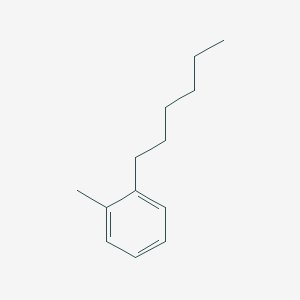
N-(2-(3,5-Dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MCN 6186 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving the use of reagents such as methoxyphenyl, phenylethynyl, and benzeneethanamine derivatives .
Chemical Reactions Analysis
MCN 6186 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MCN 6186 can undergo substitution reactions where certain functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
MCN 6186 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study calcium channel interactions and to develop new calcium channel blockers.
Biology: Investigated for its effects on cellular calcium uptake and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting calcium channels
Mechanism of Action
MCN 6186 exerts its effects by inhibiting calcium channels, specifically the L-type calcium channels. This inhibition reduces calcium influx into cells, leading to decreased cardiac contractility and vasodilation. The molecular targets of MCN 6186 include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and cardiovascular function .
Comparison with Similar Compounds
MCN 6186 is unique compared to other calcium channel blockers due to its distinct chemical structure and selective action on coronary vasculature. Similar compounds include:
Nifedipine: Another calcium channel blocker used to treat hypertension and angina.
Verapamil: A calcium channel blocker used for treating hypertension, angina, and certain arrhythmias.
Diltiazem: Used for treating hypertension and angina, with a different mechanism of action compared to MCN 6186. MCN 6186 stands out due to its selective coronary vasodilator properties and its potential for treating heart failure
Properties
CAS No. |
119615-65-5 |
|---|---|
Molecular Formula |
C28H32ClNO3 |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-[2-(3,5-dimethoxyphenyl)ethyl]-1-[5-methoxy-2-(2-phenylethynyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C28H31NO3.ClH/c1-21(29-15-14-23-17-27(31-3)20-28(18-23)32-4)16-25-19-26(30-2)13-12-24(25)11-10-22-8-6-5-7-9-22;/h5-9,12-13,17-21,29H,14-16H2,1-4H3;1H |
InChI Key |
VAISMMIEXJKACM-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)NCCC3=CC(=CC(=C3)OC)OC.Cl |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)NCCC3=CC(=CC(=C3)OC)OC.Cl |
Synonyms |
enzeneethanamine, N-(2-(3,5-dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)-, hydrochloride McN 6186 McN-6186 N-(2-(3,5-dimethoxyphenyl)ethyl)-5-methoxy-alpha-methyl-2-(phenylethynyl)benzeneethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)

